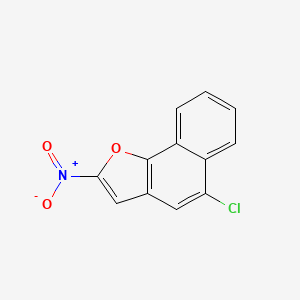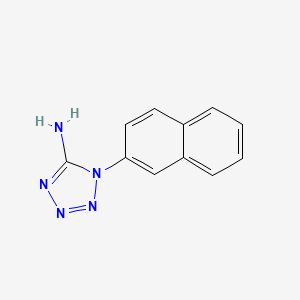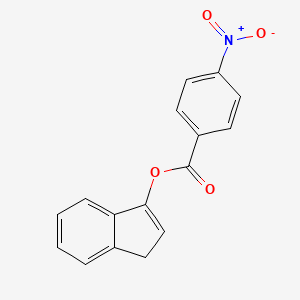
3H-inden-1-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-inden-1-yl 4-nitrobenzoate is an organic compound with the molecular formula C16H11NO4. It contains a total of 34 bonds, including 23 non-hydrogen bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) . This compound is notable for its unique structure, which combines an indene moiety with a nitrobenzoate group.
Preparation Methods
The synthesis of 3H-inden-1-yl 4-nitrobenzoate typically involves the esterification of 3H-inden-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
3H-inden-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the indene moiety, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and sulfonic acids (for sulfonation).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3H-inden-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 3H-inden-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indene moiety can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
3H-inden-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:
Indazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Indole derivatives: Indole compounds are known for their diverse biological activities, including antiviral, anticancer, and antioxidant properties.
Benzimidazole derivatives: These compounds are important in medicinal chemistry due to their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of an indene moiety with a nitrobenzoate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53820-85-2 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3H-inden-1-yl 4-nitrobenzoate |
InChI |
InChI=1S/C16H11NO4/c18-16(12-5-8-13(9-6-12)17(19)20)21-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2 |
InChI Key |
VONKAHOYJCNYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


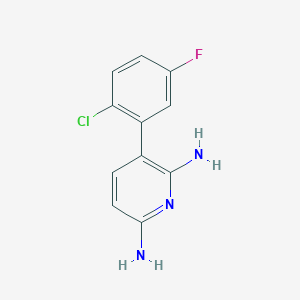

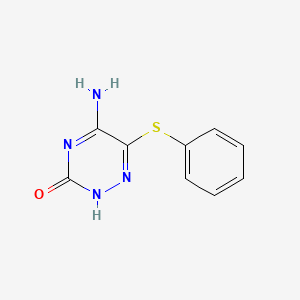
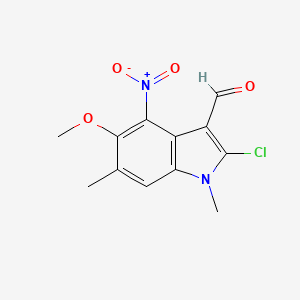
![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
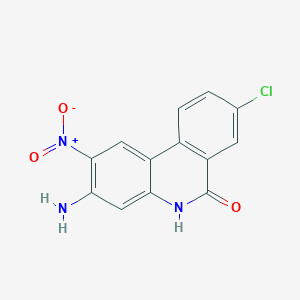
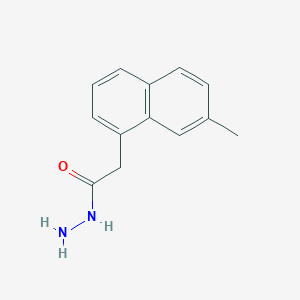
![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)
